The compound 11-(prop-2-en-1-yl)-10-(prop-2-en-1-ylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule characterized by a unique arrangement of sulfur and nitrogen atoms within a tricyclic structure. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its intricate molecular framework.
This compound can be identified by its IUPAC name and is cataloged under various chemical databases, including PubChem and MolPort, where it is associated with specific CAS numbers and molecular formulas. The molecular weight of the compound is approximately 377.524 g/mol, with the molecular formula being C18H23N3O2S2 .
The compound falls under the category of thia- and diaza-containing tricyclic compounds, which are known for their diverse biological activities. The presence of multiple functional groups contributes to its classification as a potentially bioactive molecule.
The synthesis of 11-(prop-2-en-1-yl)-10-(prop-2-en-1-ylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for achieving high yields and purity .
The molecular structure of 11-(prop-2-en-1-yl)-10-(prop-2-en-1-ylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one features a tricyclic arrangement with specific stereochemistry at various centers:
The compound's structural data can be represented using SMILES notation: CC(C)NC(=O)C(C)Sc3nc2sc1CCCc1c2c(=O)n3CC=C
, which encodes the arrangement of atoms and bonds in the molecule .
The compound can participate in various chemical reactions typical for compounds with similar structures:
Technical details regarding these reactions include specific conditions such as pH, temperature, and catalysts used to facilitate the desired transformations .
The mechanism of action for compounds like 11-(prop-2-en-1-yl)-10-(prop-2-en-1-ylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one often involves interaction with biological targets such as enzymes or receptors:
Data on binding affinities and specific interactions with biological macromolecules would provide deeper insights into its mechanism .
The physical properties of this compound include:
Chemical properties include reactivity patterns typical for thia and diaza compounds:
Relevant data from experimental studies would enhance understanding .
The potential applications of 11-(prop-2-en-1-yl)-10-(prop-2-en-1-ylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one span several fields:
Research into these areas continues to expand the understanding and utility of this complex organic molecule .
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0